molecular formula C7H9NO2S B13551519 Ethyl 5-aminothiophene-3-carboxylate

Ethyl 5-aminothiophene-3-carboxylate

Cat. No.: B13551519
M. Wt: 171.22 g/mol
InChI Key: SEROGMCPEQLOAY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-aminothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method is advantageous due to its simplicity and the availability of starting materials.

Another method involves the diazotization and desamination of 2-aminothiophenes, followed by esterification . This approach allows for the preparation of various thiophene derivatives in two synthetic steps from simple and available reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Gewald reaction due to its efficiency and cost-effectiveness . The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminothiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophenes .

Comparison with Similar Compounds

Biological Activity

Ethyl 5-aminothiophene-3-carboxylate (EATC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

EATC is a member of the thiophene family, characterized by a five-membered aromatic ring containing sulfur. Its chemical structure is represented as follows:

C8H10N2O2S\text{C}_8\text{H}_10\text{N}_2\text{O}_2\text{S}
  • Molecular Weight : 186.24 g/mol
  • Melting Point : Data not extensively documented in available literature.

Biological Activities

The biological activities of EATC can be categorized into several key areas:

1. Anticancer Activity

EATC and its derivatives have shown promising anticancer properties. A study evaluated the antiproliferative effects of various 2-aminothiophene derivatives, including EATC, against different cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The results indicated that EATC exhibited an IC50 value in the range of 1.35–8.3 µM for cancer cells, while showing significantly higher IC50 values for normal cell lines (WI-38), suggesting selectivity towards cancerous cells .

CompoundCell LineIC50 (µM)
EATCMCF-71.35–8.3
EATCHepG21.35–8.3
DoxorubicinMCF-74.17–4.50
DoxorubicinHepG219.14–26.16

2. Antimicrobial Activity

EATC has been investigated for its antimicrobial properties against various pathogens. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

3. Other Pharmacological Activities

Research also indicates that EATC may possess additional pharmacological activities, including:

  • Antiviral Effects : Preliminary studies suggest potential efficacy against viral infections.
  • Anti-inflammatory Properties : Some derivatives have shown a capacity to modulate inflammatory pathways.

The precise mechanisms through which EATC exerts its biological effects are still under investigation but may include:

  • Inhibition of Key Enzymes : EATC may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation : Certain derivatives have been identified as positive allosteric modulators for specific G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways .

Case Studies

Several case studies highlight the therapeutic potential of EATC:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of 2-aminothiophene derivatives, including EATC, and tested them against several cancer cell lines.
    • Results indicated that compounds with specific substitutions at the C2 and C5 positions exhibited enhanced antiproliferative activity compared to others.
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of EATC against standard bacterial strains.
    • The compound displayed significant inhibitory effects, particularly against resistant strains.

Properties

IUPAC Name

ethyl 5-aminothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEROGMCPEQLOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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